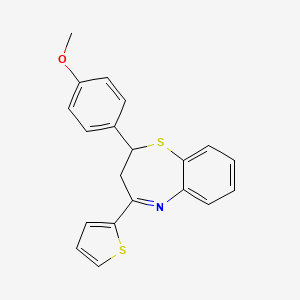

2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS2/c1-22-15-10-8-14(9-11-15)20-13-17(18-7-4-12-23-18)21-16-5-2-3-6-19(16)24-20/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQTZOLKGRQQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazepines exhibit promising anticancer properties. In particular, the compound under discussion has shown significant cytotoxic activity against various cancer cell lines.

- Cytotoxicity Assays : One study reported that several synthesized benzothiazepine derivatives exhibited potent cytotoxic effects in liver cancer cell lines (Hep G-2) with varying IC50 values. The compound 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine was among those tested, showing considerable anti-proliferative activity compared to standard chemotherapeutics like Methotrexate .

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 2c | Hep G-2 | X.XX | XX.X |

| 2e | L02 | Y.YY | 52.16 ± 1.42 |

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. Research indicates that certain benzothiazepine derivatives can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.

- In Vivo Studies : In a study assessing the blood glucose-lowering effects of various derivatives, it was found that specific doses of the compound significantly reduced blood glucose levels in diabetic models. For instance, at a dosage of 20 mg/kg, the compound reduced blood glucose from 379.31 ± 4.98 mg/dL to 155.09 ± 4.55 mg/dL over a treatment period .

| Dose (mg/kg) | Blood Glucose (mg/dL) Pre-Treatment | Blood Glucose (mg/dL) Post-Treatment |

|---|---|---|

| 10 | 379.31 ± 4.98 | 286.09 ± 4.31 |

| 20 | 379.31 ± 4.98 | 155.09 ± 4.55 |

Tyrosinase Inhibition

Another significant application of this compound is its role as a tyrosinase inhibitor, which is crucial in the field of cosmetic and pharmaceutical industries due to its involvement in melanin production.

- Inhibitory Activity : The synthesized benzothiazepine derivatives were tested against mushroom tyrosinase and showed moderate to good inhibitory activity with IC50 values ranging from 1.21 to 70.65 µM, outperforming the well-known inhibitor kojic acid (IC50 = 16.69 µM) .

| Compound | IC50 (µM) |

|---|---|

| Benzothiazepine Derivative | X.XX |

| Kojic Acid | 16.69 |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Fluorine () and bromine () substituents alter electronic and steric properties compared to methoxy groups. The 3,4-dimethoxyphenyl derivative () shows enhanced tyrosinase inhibition, suggesting substituent position critically impacts activity .

Pharmacological Activity

Key Observations :

- The 3,4-dimethoxyphenyl derivative () demonstrates potent tyrosinase inhibition, suggesting methoxy groups at specific positions enhance binding affinity. The target compound’s 4-methoxyphenyl group may similarly optimize interactions with enzymatic pockets.

- Coumarin-containing derivatives () exhibit distinct IR profiles, indicating functional group diversity influences physicochemical properties.

Crystallographic and Computational Insights

- Crystal Packing : The fluorophenyl analogue () and 3,4-dimethoxyphenyl derivative () were analyzed via X-ray diffraction, revealing planar thiophene rings and chair-like conformations in the benzothiazepine core. Methoxy groups participate in C-H···O hydrogen bonds, stabilizing crystal lattices .

- Software Tools : Programs like Mercury () enable visualization of intermolecular interactions, critical for rationalizing structure-activity relationships.

Biological Activity

The compound 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine belongs to the class of benzothiazepines, which are known for their diverse biological activities. This article explores its potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on recent research findings.

- IUPAC Name: 2-(4-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine

- Molecular Formula: C20H17NOS

- Molecular Weight: 335.43 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

-

Anticancer Activity

- A series of novel benzothiazepine derivatives were synthesized and evaluated for their anticancer properties against cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound demonstrated significant activity with IC50 values in the micromolar range, indicating potent anticancer effects. Notably, it was found to induce apoptosis through the activation of caspases and cell cycle arrest at the G2/M phase .

-

Antimicrobial Activity

- The compound exhibited promising antimicrobial properties against various bacterial strains. In vitro testing revealed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicated that modifications to the benzothiazepine core could enhance its antibacterial potency .

-

Anti-inflammatory Effects

- Research has indicated that benzothiazepine derivatives possess anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit various enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It could modulate receptor activity related to cell signaling pathways critical for cancer cell survival and proliferation .

Case Studies

- Anticancer Efficacy Study:

- Antimicrobial Screening:

Data Table: Summary of Biological Activities

Q & A

Q. What is the optimal synthetic route for 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine?

The compound is synthesized via a cyclocondensation reaction. A mixture of 2-aminothiophenol (4 mmol) and 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (4 mmol) is heated in methanol with concentrated HCl (3–4 drops) at 473 K for 4 hours. The reaction is monitored by TLC (hexane/chloroform), extracted with ether, washed with dilute HCl and water, and crystallized from 95% ethyl alcohol. Typical yields range from 85–90% .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, dihedral angles, and conformation. For example:

- The thiazepine ring adopts a boat conformation, with the S atom as the "bow."

- Dihedral angles between aromatic rings are ~53–67°, indicating significant twisting .

- Key bond lengths (e.g., C–N: 1.294 Å, C–S: 1.760 Å) confirm hybridization and resonance effects .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm).

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the calculated mass (e.g., m/z 339.4 for CHNOS).

- IR : Stretching frequencies for C–O (methoxy, ~1250 cm) and C–S (thiazepine, ~650 cm) are observed .

Advanced Research Questions

Q. How does this compound interact with biological targets like EGFR or HDACs?

Molecular docking studies (e.g., using V-Life MDS 4.3) reveal binding modes. For example:

- Anti-EGFR activity : The thiophene and methoxyphenyl groups form hydrogen bonds with LEU282B and LYS637A residues, mimicking tyrosine kinase inhibitors. Binding energies range from -82.6 to -118.3 kcal/mol, comparable to reference drugs like phenytoin .

- HDAC inhibition : The benzothiazepine core chelates Zn in HDAC active sites, as shown in analogs with IC values <10 µM .

Q. How can experimental discrepancies in bioactivity data be resolved?

- Dose-response curves : Use multiple cell lines (e.g., HeLa for anticancer assays) and validate with independent methods (e.g., flow cytometry for apoptosis).

- Statistical rigor : Apply ANOVA with post-hoc tests to address variability in IC values across replicates .

- Control compounds : Include positive controls (e.g., vorinostat for HDAC assays) to calibrate activity thresholds .

Q. What is the role of substituents in modulating pharmacological activity?

- Methoxy group : Enhances solubility and π-stacking with DNA/RNA bases, as seen in analogs with improved IC values (e.g., 4-methoxy vs. 4-fluoro: 8.2 µM vs. 12.7 µM in MCF-7 cells) .

- Thiophene : Increases electron density, promoting interactions with cysteine residues in enzyme active sites .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up synthesis?

- Optimize reaction time : Extend heating to 6 hours for higher conversion rates.

- Alternative solvents : Replace methanol with DMF to improve solubility of intermediates .

- Catalytic acids : Test p-toluenesulfonic acid (PTSA) instead of HCl for milder conditions .

Q. What computational tools predict structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.